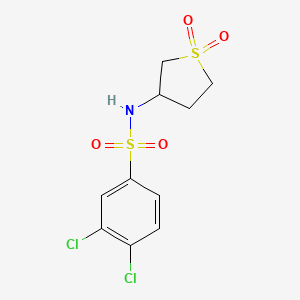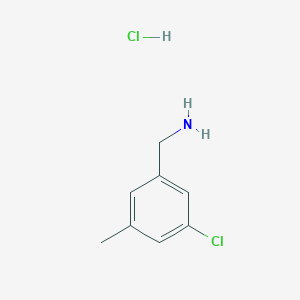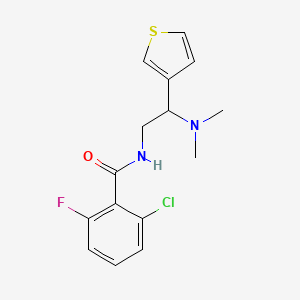![molecular formula C17H10N6O2S B2773204 {[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile CAS No. 443675-85-2](/img/structure/B2773204.png)
{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several structural features common in organic chemistry, including a nitrophenyl group, a triazoloquinazolinyl group, and a thioacetonitrile group . These groups are often found in biologically active compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrophenyl, triazoloquinazolinyl, and thioacetonitrile groups. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Anticancer and Antiproliferative Properties
Research indicates that derivatives of 1,2,4-triazoloquinazoline, sharing a core structure with {[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile, exhibit cytotoxic and antiproliferative activities against cancer cell lines. For instance, a study demonstrated significant cytotoxicity of a synthesized quinazoline derivative against HeLa human tumor cell lines, suggesting its potential as an anticancer drug (Ovádeková et al., 2005). Furthermore, compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds, related to the query compound, were found to exhibit selective anticancer activity, particularly against ovarian cancer OVCAR-4 cells (Pokhodylo et al., 2020).
Antimicrobial and Nematicidal Properties
Compounds related to the query molecule have been investigated for their antimicrobial and nematicidal activities. A study on 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones demonstrated significant antimicrobial activity against various bacterial and fungal strains, as well as nematicidal activity against two nematodes (Reddy et al., 2016). This suggests the potential of this compound derivatives for developing new antimicrobial and nematicidal agents.
Redox-switching Properties
Research into indazolo[3,2-b]quinazolines, compounds structurally related to the query chemical, revealed redox-switching properties. These compounds can undergo reversible redox-switching between colored and colorless forms, with significant fluorescence intensity changes upon reduction and oxidation (Li et al., 2015). This highlights the potential of 1,2,4-triazoloquinazoline derivatives in the development of materials for electronic and photonic applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that [1,2,4]triazolo[1,5-a]pyrimidines, a subtype of purine bioisosteric analogs, have been extensively reported to possess promising activities against a panel of cancer cell lines .
Mode of Action
It is suggested that the specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
The compound may affect several biochemical pathways. Microtubules (MT) are involved in the progression of cell division . The compound could potentially interact with these structures, affecting cell division and growth.
Pharmacokinetics
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This suggests that the compound may have good bioavailability.
Result of Action
Given its potential interaction with microtubules, it could potentially affect cell division and growth .
properties
IUPAC Name |
2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N6O2S/c18-9-10-26-17-19-14-4-2-1-3-13(14)16-20-15(21-22(16)17)11-5-7-12(8-6-11)23(24)25/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXWSDDBEPSYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)SCC#N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-carbamoyl-2-{(2E)-4-oxo-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2773122.png)




![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2773133.png)
![N'-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide](/img/structure/B2773134.png)

![1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2773136.png)
![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B2773137.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-phenethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2773142.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2773143.png)
